4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
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Overview
Description
4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone (4-TMBP) is a novel organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. 4-TMBP has been found to be a useful reagent in the synthesis of various organic compounds, as well as a substrate for the production of various bioactive compounds. Additionally, 4-TMBP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of thiomorpholine, such as 4'-thiomorpholinomethyl-2-trifluoromethylbenzophenone, has shown promising antimicrobial activity. The synthesis of aromatic and heterocyclic derivatives aims to increase microbial intracellular concentration and decrease microbial resistance, suggesting potential applications in the development of new antimicrobials (D. Kardile & N. Kalyane, 2010).
Crystal Structure and Vibrational Properties
The structural and vibrational properties of related compounds have been extensively studied. For example, a study on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one revealed insights into molecular crystal structures and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Hong Sun et al., 2021).
Intermolecular Interactions
A detailed analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which are structurally related to thiomorpholine derivatives, provides essential information for the development of new compounds with specific properties and applications (R. Shukla et al., 2014).
Hydrogen Abstraction Studies
Studies on hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone offer insights into the photophysical properties of similar compounds. This knowledge is valuable for applications in photochemistry and materials science (D. Jornet et al., 2011).
Synthesis of Quinazoline and Perimidine Derivatives
Research on the synthesis of quinazoline and perimidine derivatives from compounds like 2-aminobenzophenone is relevant for the development of new pharmaceuticals and materials (Z. Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[4-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDBNHVWMZWDRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642928 |
Source
|
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898782-96-2 |
Source
|
Record name | Methanone, [4-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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